4-(4-Carboxy-3-fluorophenyl)-2-fluorophenol
Overview
Description
4-(4-Carboxy-3-fluorophenyl)-2-fluorophenol, also known as 4-fluoro-2-fluorophenol (4F2FP) is an important fluorinated phenol compound used in a wide range of scientific research applications. It is a colorless solid with a molecular weight of 168.09 g/mol and a melting point of 99-101 °C. 4F2FP has a wide range of uses due to its unique properties, such as its ability to act as a reactant, catalyst, or inhibitor in various chemical reactions. It is also used as a building block for the synthesis of a variety of fluorinated compounds.
Scientific Research Applications
Anaerobic Transformation in Environmental Systems
Research has demonstrated the transformation of fluorophenols, similar in structure to 4-(4-Carboxy-3-fluorophenyl)-2-fluorophenol, in anaerobic environments. Specifically, studies have shown how fluorinated analogues of phenol can transform into fluorobenzoic acids in freshwater sediment-derived anaerobic consortia, indicating the potential for environmental bioremediation applications (Genthner, Townsend, & Chapman, 1989).
Synthesis of Complex Organic Compounds
Research has focused on synthesizing complex organic compounds using fluorophenols. For instance, 4-fluorophenol, a compound structurally related to 4-(4-Carboxy-3-fluorophenyl)-2-fluorophenol, has been utilized in the synthesis of 6-fluro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, an antihypertensive agent (Xin-zhi, 2007).
Enzymatic Reactions and Biological Studies
Fluorophenols have been extensively studied for their reactivity in enzymatic processes and biological systems. For example, the activity of enzymes like tyrosinase towards fluorophenols has been investigated, providing insights into enzymatic reaction mechanisms and potential applications in biocatalysis (Battaini et al., 2002).
Industrial and Chemical Engineering Applications
In the field of chemical engineering, fluorophenols are used in the synthesis of high-performance polymers due to their unique properties. For instance, studies have involved the synthesis of polymers using 4-fluorophenol derivatives for applications in engineering plastics and membrane materials (Xiao et al., 2003).
properties
IUPAC Name |
2-fluoro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-10-5-7(1-3-9(10)13(17)18)8-2-4-12(16)11(15)6-8/h1-6,16H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOJTEBFVYXERU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)O)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684397 | |
Record name | 3,3'-Difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Carboxy-3-fluorophenyl)-2-fluorophenol | |
CAS RN |
1261981-84-3 | |
Record name | 3,3'-Difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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